molecular formula C8H9NO2 B1197117 N-(Hydroxymethyl)benzamide CAS No. 6282-02-6

N-(Hydroxymethyl)benzamide

Cat. No.: B1197117
CAS No.: 6282-02-6
M. Wt: 151.16 g/mol
InChI Key: UOUBPDZUBVJZOQ-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)benzamide is an organic compound with the molecular formula C8H9NO2. It is a white to pale yellow crystalline solid that is slightly soluble in water and organic solvents. This compound is sensitive to moisture and air, and should be stored in a dry environment. This compound is used in various chemical synthesis processes and has applications in the preparation of antibacterial and ultraviolet-absorbing materials .

Mechanism of Action

Target of Action

N-(Hydroxymethyl)benzamide is a chemical compound with the formula C8H9NO2

Mode of Action

The mode of action of this compound involves its interaction with its targets. It is suggested that this compound undergoes hydrolysis under basic conditions . The hydroxide-dependent reaction occurs via a specific-base catalyzed deprotonation of the hydroxyl group, followed by rate-determining loss of the benzamidate and generation of the aldehyde .

Biochemical Pathways

This compound is involved in the hydrolysis of amides . The hydrolysis of amides is a fundamental biochemical process that affects various pathways. In the case of this compound, the hydrolysis process becomes competitive under certain conditions, such as higher hydroxide concentrations

Pharmacokinetics

It is known that the compound’s properties can be modified using various prodrug strategies . These strategies aim to improve the physical, chemical, and biochemical properties of the compound, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound is the generation of an aldehyde through the hydrolysis of the amide group . This process can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrolysis process becomes competitive under conditions of higher hydroxide concentrations . Therefore, the compound’s action can be significantly affected by the pH of the environment. Other factors, such as temperature and the presence of other chemical species, may also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

N-(Hydroxymethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal ions, exhibiting effective metal chelating activity . This interaction is crucial in biochemical assays where metal ions play a role in enzyme catalysis or structural stability of proteins. Additionally, this compound has been studied for its antioxidant properties, where it participates in free radical scavenging and total antioxidant activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cell viability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)benzamide can be synthesized through the reaction of benzamide with formaldehyde. The typical procedure involves dissolving benzamide in an aqueous solution, followed by the addition of a 40% formaldehyde solution and potassium carbonate. The mixture is heated in a water bath until a clear solution forms, which is then crystallized. Recrystallization from dilute ethanol yields this compound as a crystalline solid .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reactants are mixed in a controlled environment, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through recrystallization and dried under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Methylolbenzamide
  • N-Hydroxymethylpentamethylmelamine
  • N-Hydroxymethyltriazene

Comparison: N-(Hydroxymethyl)benzamide is unique due to its specific reactivity and stability under physiological conditions. Compared to N-Methylolbenzamide, it has a higher melting point and better solubility in water. N-Hydroxymethylpentamethylmelamine and N-Hydroxymethyltriazene have pronounced antineoplastic activity, whereas this compound is biologically inactive .

Properties

IUPAC Name

N-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBPDZUBVJZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211930
Record name N-Hydroxymethylbenzamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6282-02-6
Record name N-(Hydroxymethyl)benzamide
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Record name N-Hydroxymethylbenzamide
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Record name N-Hydroxymethylbenzamide
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Record name N-(hydroxymethyl)benzamide
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Record name N-HYDROXYMETHYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

The compound N-(hydroxymethyl)benzamide is prepared in 84% yield from benzamide and formaldehyde using the procedure described by Monti, Gazz. Chim., 50: 39 (1930).
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Synthesis routes and methods II

Procedure details

Benzamide (25 g, 206 mmol), formaldehyde (37% aqueous, 70 mL, 890 mmol), and potassium carbonate (700 mg, 5 mmol) were mixed in 36 mL of water. The mixture was heated at 45° C. long enough to dissolve the reagents and then cooled to room temperature. The reaction was allowed to proceed for 48 hours when 1H NMR indicated that the reaction was complete. The reaction was diluted with about 500 mL of water and crystals began to form and were allowed to continue to form for 18 hours. The crystals were collected by vacuum filtration, washed with water, and vacuum dried at 40° C. The filtrate was extracted with ethyl acetate and the organic layer was dried over sodium sulfate, filtered, and evaporated to give a white solid which was also vacuum dried at 40°C. The lots were combined for a total of 29.0 g of title compound. 93%. 1H NMR consistent with title compound.
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25 g
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70 mL
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700 mg
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36 mL
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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